molecular formula C27H46O2 B1240263 5-Cholestene-3beta,12alpha-diol CAS No. 566-46-1

5-Cholestene-3beta,12alpha-diol

Cat. No.: B1240263
CAS No.: 566-46-1
M. Wt: 402.7 g/mol
InChI Key: DDKSQIWASYXGKZ-XWXSNNQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cholestene-3beta,12alpha-diol is a chemical compound with the molecular formula C27H46O2 . It is a type of cholestanoid .


Synthesis Analysis

The synthesis of this compound involves the overexpression of the gene encoding mitochondrial cholesterol delivery protein (StarD1) in primary rat hepatocytes . After 48 hours of infection with recombinant StarD1 adenovirus, a water-soluble oxysterol product was isolated and purified by chemical extraction and reverse-phase HPLC .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by tandem mass spectrometry analysis . The average mass of the molecule is 402.653 Da and the monoisotopic mass is 402.349792 Da .


Chemical Reactions Analysis

In enzymology, a 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase is an enzyme that catalyzes the chemical reaction involving 5beta-cholestane-3alpha,7alpha-diol . The substrates of this enzyme are 5beta-cholestane-3alpha,7alpha-diol, NADPH, H+, and O2, whereas its products are 5beta-cholestane-3alpha,7alpha,12alpha-triol, NADP+, and H2O .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C27H46O2), average mass (402.653 Da), and monoisotopic mass (402.349792 Da) .

Mechanism of Action

The administration of 5-Cholestene-3beta,12alpha-diol to human THP-1-derived macrophages or HepG2 cells significantly inhibits cholesterol synthesis and markedly decreases lipid levels . It achieves this by significantly decreasing SREBP-1/2 activities by suppressing the expression of their responding genes, including ACC, FAS, and HMG-CoA reductase .

Future Directions

Future research could explore the role of 5-Cholestene-3beta,12alpha-diol in inflammatory responses, as it may represent a link between inflammatory pathways and the regulation of lipid homeostasis via oxysterol sulfation . Further studies could also investigate its potential use in the treatment of conditions related to lipid metabolism .

Properties

IUPAC Name

(3S,8R,9S,10R,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)22-11-12-23-21-10-9-19-15-20(28)13-14-26(19,4)24(21)16-25(29)27(22,23)5/h9,17-18,20-25,28-29H,6-8,10-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKSQIWASYXGKZ-XWXSNNQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(C(CC3C2CC=C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972037
Record name Cholest-5-ene-3,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566-46-1
Record name 5-Cholestene-3beta,12alpha-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-ene-3,12-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.